molecular formula C27H23FN2O5 B11685162 (5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11685162
M. Wt: 474.5 g/mol
InChI Key: QZFXZDOUSFQWKC-LPYMAVHISA-N
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Description

(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups, including dimethylphenyl, fluorophenyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the substituent groups through various chemical reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or further oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can target the diazinane ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.

Biology: In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular signaling pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery efforts, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt

Uniqueness: Compared to these similar compounds, (5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione stands out due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C27H23FN2O5

Molecular Weight

474.5 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23FN2O5/c1-16-10-17(2)12-21(11-16)30-26(32)22(25(31)29-27(30)33)13-19-6-9-23(24(14-19)34-3)35-15-18-4-7-20(28)8-5-18/h4-14H,15H2,1-3H3,(H,29,31,33)/b22-13+

InChI Key

QZFXZDOUSFQWKC-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NC2=O)C

Origin of Product

United States

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